

Application Notes and Protocols for Anti-SD2 (SDF2) Antibody

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Compound of Interest

Compound Name: SD2

Cat. No.: B1575902

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These application notes provide detailed protocols and quantitative data for the use of anti-**SD2** (Stromal-derived Factor 2, or SDF2) antibodies in Western Blotting (WB) and Immunohistochemistry (IHC). SDF2 is a highly conserved protein localized in the endoplasmic reticulum (ER) and is involved in the unfolded protein response (UPR), a critical cellular stress response pathway.

Quantitative Data Summary

The following tables summarize the recommended starting dilutions and conditions for various commercially available anti-SDF2 antibodies. It is important to note that optimal dilutions should be determined experimentally by the end-user.

Table 1: Recommended Dilutions for Western Blotting

Antibody/Supplier	Catalog Number	Host Species	Recommended Dilution	Incubation Time/Temp
Thermo Fisher Scientific	PA5-81472	Rabbit	1:500 - 1:1,000	Overnight at 4°C
Proteintech	14747-1-AP	Rabbit	1:1,000 - 1:4,000	1.5 hours at room temperature
Novus Biologicals	NBP1-58376	Rabbit	1.0 µg/mL	Not Specified

Table 2: Recommended Dilutions for Immunohistochemistry (Paraffin-embedded Tissues)

Antibody/Supplier	Catalog Number	Host Species	Recommended Dilution	Antigen Retrieval
Thermo Fisher Scientific	PA5-81472	Rabbit	1:2,000 - 1:10,000	Not Specified
Proteintech	14747-1-AP	Rabbit	1:50 - 1:500	Heat-mediated (TE buffer, pH 9.0 or Citrate buffer, pH 6.0)
Novus Biologicals	NBP1-58376	Rabbit	1:10 - 1:500	Not Specified

Experimental Protocols

Western Blotting Protocol

This protocol provides a general procedure for detecting SDF2 in total cell lysates or tissue homogenates.

1. Sample Preparation: a. For cultured cells, wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. b. For tissues, homogenize in RIPA

buffer on ice. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay. e. Mix the desired amount of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

2. SDS-PAGE and Transfer: a. Load samples onto a 12% SDS-polyacrylamide gel. b. Run the gel at 100-120V until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane at 100V for 1 hour at 4°C.

3. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with the anti-SDF2 primary antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.^[1] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.

4. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Visualize the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues

This protocol outlines the steps for staining SDF2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

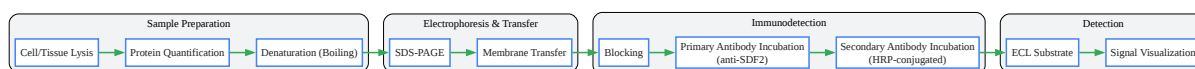
1. Deparaffinization and Rehydration: a. Immerse slides in xylene twice for 5 minutes each. b. Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol for 3 minutes each. c. Rinse with distilled water.

2. Antigen Retrieval: a. For heat-induced epitope retrieval (HIER), immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0, or Tris-EDTA, pH 9.0) and heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.^[2] b. Allow the slides to cool to room temperature.

3. Staining: a. Wash sections with PBS. b. Quench endogenous peroxidase activity by incubating with 3% hydrogen peroxide for 10 minutes. c. Wash with PBS. d. Block non-specific binding by incubating with a blocking solution (e.g., 5% normal goat serum in PBS) for 30-60 minutes. e. Incubate sections with the anti-SDF2 primary antibody at the recommended dilution (see Table 2) overnight at 4°C in a humidified chamber.[2] f. Wash with PBS. g. Incubate with a biotinylated secondary antibody for 30 minutes, followed by a streptavidin-HRP conjugate for 30 minutes. h. Wash with PBS.

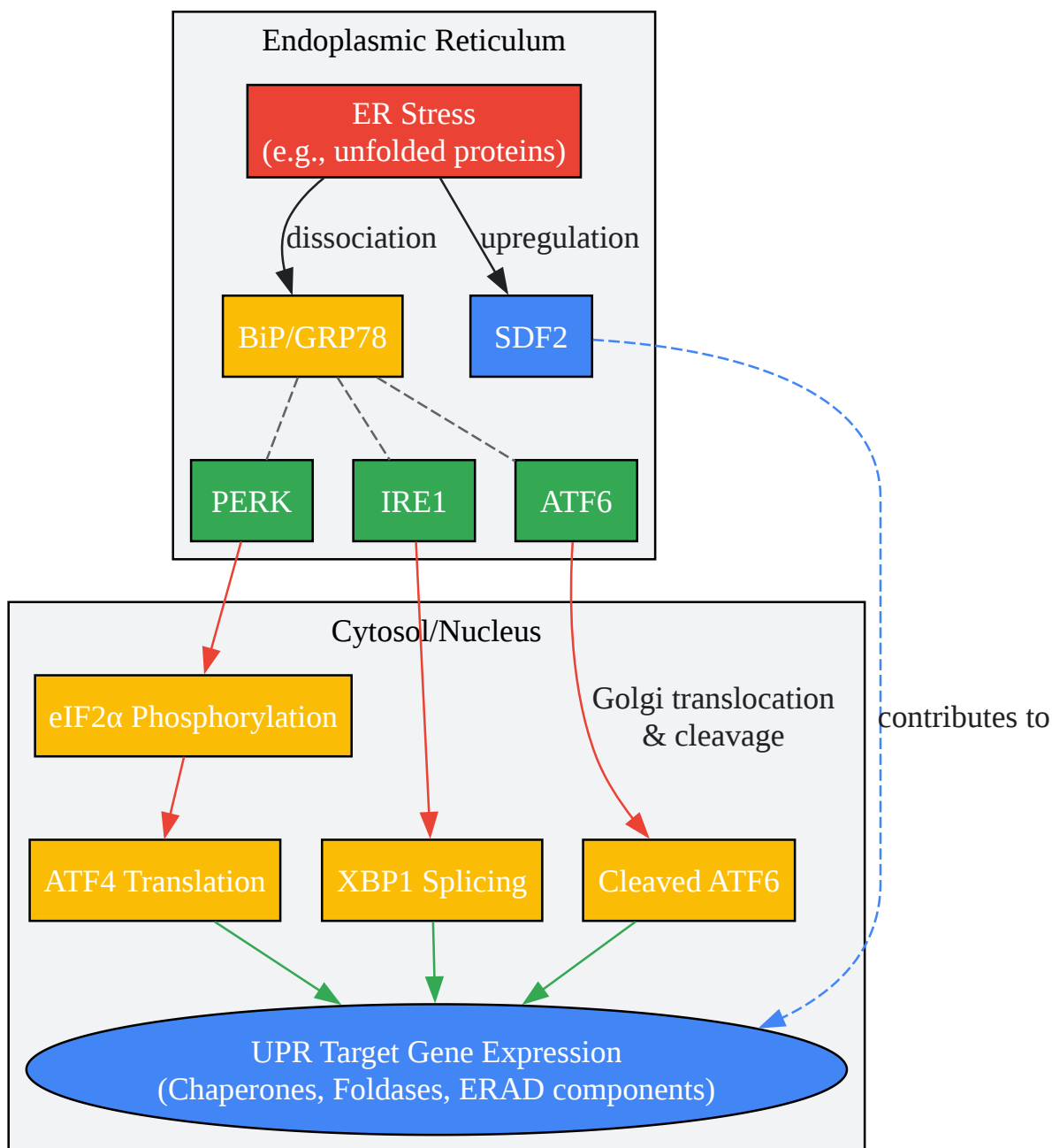
4. Visualization and Counterstaining: a. Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit until the desired stain intensity is reached. b. Rinse with distilled water. c. Counterstain with hematoxylin. d. Dehydrate the sections through graded ethanol and clear in xylene. e. Mount with a permanent mounting medium.

Visualizations



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Caption: Western Blotting Experimental Workflow.



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Caption: Simplified Unfolded Protein Response (UPR) Signaling Pathway.

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References

- 1. SDF2 Polyclonal Antibody (PA5-81472) [thermofisher.com]
- 2. SDF2 antibody (14747-1-AP) | Proteintech [ptglab.com]
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